Fc 11a-2 In Vitro Potency: Comparative IC50 Analysis in THP-1 Macrophage Assay
Fc 11a-2 demonstrates measurable inhibition of NLRP3-dependent IL-1β secretion in a human THP-1 macrophage cell line stimulated with LPS and ATP. The reported half-maximal inhibitory concentration (IC50) is approximately 10 μM . This potency is distinct from more potent, clinical-stage NLRP3 inhibitors like MCC950, which has a reported IC50 of approximately 7.5 nM in murine BMDMs [1]. While less potent on a molar basis, the IC50 of Fc 11a-2 is comparable to other preclinical benzimidazole analogs, establishing a clear benchmark for its activity in this specific, widely used cellular context [2].
| Evidence Dimension | Inhibition of IL-1β secretion (IC50) |
|---|---|
| Target Compound Data | ~10 μM |
| Comparator Or Baseline | MCC950: ~7.5 nM (in mouse BMDMs) |
| Quantified Difference | ~1333-fold difference in potency (MCC950 more potent) |
| Conditions | Human THP-1 cells stimulated with LPS (priming) and ATP (NLRP3 activator) |
Why This Matters
This data provides a defined potency benchmark in a standard inflammasome assay, enabling researchers to select the appropriate tool compound based on the required concentration range and model system.
- [1] Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248–255. View Source
- [2] Pan, L., et al. (2017). Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. Molecules, 22(2), 213. View Source
